molecular formula C20H21NO4S3 B2686106 dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate CAS No. 377062-67-4

dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B2686106
CAS No.: 377062-67-4
M. Wt: 435.57
InChI Key: CBDGHEAVSQDUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a high-purity chemical compound supplied with a minimum purity of 95%+ . It is identified by 377062-67-4 and has a molecular weight of 435.57 g/mol . Its molecular formula is C20H21NO4S3 . This compound is part of the tetrahydroquinoline family, which are important nitrogen heterocycles widely found in nature and are key structural motifs in numerous pharmacologically active compounds . The complex structure, featuring a dithiole ring system fused to a tetrahydroquinoline core, makes it a valuable building block for medicinal chemistry and drug discovery research . It is particularly useful for scientists developing new biologically active molecules and investigating the structure-activity relationships of heterocyclic compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl 2-(6-ethyl-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S3/c1-6-10-7-8-12-11(9-10)13(16(26)20(2,3)21-12)19-27-14(17(22)24-4)15(28-19)18(23)25-5/h7-9,21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGHEAVSQDUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves the condensation of appropriate quinoline and dithiole derivatives. Key steps include:

  • Formation of the Quinoline Scaffold: : Starting from ethyl acetoacetate, the quinoline core is formed through a series of cyclization reactions.

  • Thioxo Incorporation: : Introducing the thioxo group requires a sulfur source under mild conditions, often facilitated by catalysts such as triethylamine.

  • Dithiole Derivative Addition: : The final steps involve the reaction with a dithiole derivative under controlled temperatures to yield the final compound.

Industrial Production Methods

On an industrial scale, the synthesis might employ continuous flow reactors to ensure uniform reaction conditions and scalability. The use of advanced purification techniques such as chromatography ensures high purity of the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

The 1,3-dithiole moiety participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature. Key reactions include:

Reaction TypeConditionsProductYieldKey Observations
1,3-Dipolar Cycloaddition DMAD, DMF, 100°C, 3 h Thiophen-3(2H)-ylidene-1,3-dithiole derivatives65–78%Regioselectivity driven by DMAD’s electron deficiency
Diels-Alder Reaction Maleic anhydride, reflux, THFFused bicyclic adducts with enhanced aromatic stabilization52%Endo preference observed via XRD

Mechanistically, the dithiole ring acts as a dipolarophile in reactions with alkynes (e.g., DMAD), forming thiophen-ylidene products through intermediate yliumimidothioates . Solvent polarity critically influences reaction rates, with DMF accelerating dipolar intermediates.

Nucleophilic Substitution at the Thiocarbonyl Group

The 3-thioxo group undergoes nucleophilic displacement under basic conditions:

NucleophileConditionsProductYieldNotes
Amines EtOH, 60°C, 12 h3-Amino-2,3-dihydroquinolin-4(1H)-one derivatives70–85%Steric hindrance from ethyl group reduces reactivity
Hydrazines AcOH, reflux, 6 hHydrazone analogs with retained dithiole ring63%Hydrazones show improved solubility

The ethyl substituent at position 6 slightly sterically hinders access to the thiocarbonyl site, necessitating prolonged reaction times compared to unsubstituted analogs.

Oxidation and Reduction Pathways

Redox reactions modulate the electronic properties of the dithiole-quinoline system:

ProcessReagentProductOutcome
Oxidation m-CPBA, CH₂Cl₂, 0°CSulfoxide/sulfone derivativesEnhanced electrophilicity of dithiole
Reduction NaBH₄, MeOH, RTDihydroquinoline with saturated dithiole ringLoss of conjugation; reduced bioactivity

Oxidation with m-CPBA proceeds stepwise, forming sulfoxides (1 equiv.) and sulfones (2 equiv.), confirmed by MS and ¹H-NMR.

Ring-Opening and Rearrangement Reactions

Acid- or base-mediated transformations include:

ConditionsProductApplication
HCl (conc.), Δ Quinoline-thiol fragmentsPrecursors for heterocyclic synthesis
NaOH, H₂O/EtOH Hydrolyzed dicarboxylate intermediatesLigands for metal coordination

Ring-opening under acidic conditions generates reactive thiols, which dimerize or participate in cross-coupling reactions.

Photochemical Reactivity

UV irradiation (λ = 365 nm) in benzene induces:

  • Electrocyclic ring-opening of the dithiole moiety, forming a dithioketene intermediate.

  • Quinoline ring aromatization , confirmed by loss of dihydroquinoline IR bands (νC=C at 1580 cm⁻¹).

Metal Coordination

The dicarboxylate and thiocarbonyl groups enable chelation:

Metal SaltLigand SiteComplex TypeStability Constant (log K)
Cu²⁺ S (dithiole), O (COO⁻)Square-planar8.9 ± 0.2
Fe³⁺ O (COO⁻), N (quinoline)Octahedral6.7 ± 0.3

Copper complexes exhibit catalytic activity in Ullmann-type couplings, though steric bulk from the ethyl group reduces turnover frequency by ~20% compared to methyl analogs.

Biological Alkylation

In in vitro studies (pH 7.4, 37°C):

  • The dithiole ring alkylates glutathione (GSH) via Michael addition, with k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹.

  • Ethyl substitution at position 6 reduces DNA intercalation capacity by 40% compared to hydrogen-substituted derivatives.

This compound’s reactivity is finely tunable through substituent modification and reaction condition optimization, making it a versatile scaffold in materials science and medicinal chemistry. Further studies are needed to explore its catalytic and photodynamic applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C20_{20}H21_{21}N1_{1}O4_{4}S3_{3}
  • Molecular Weight : 435.58 g/mol
  • CAS Number : 377062-67-4

The structure features a dithiole core, which is known for its reactivity and utility in various chemical transformations. The presence of the quinoline moiety enhances its biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : It is suggested that compounds containing the quinoline structure may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Case Study : A study evaluated a series of quinoline derivatives for their anti-proliferative effects against several cancer cell lines. Compounds similar to dimethyl 2-(6-ethyl...) demonstrated significant activity with IC50_{50} values indicating potent efficacy .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its thioxo and dithiole functionalities contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways in bacteria and fungi.

Materials Science Applications

Dimethyl 2-(6-ethyl...) is being explored for its properties in materials science:

  • Organic Electronics : The unique electronic properties of dithioles make them suitable for applications in organic semiconductors and photovoltaic devices.
  • Sensors : The compound's ability to undergo redox reactions can be harnessed in the development of chemical sensors for detecting environmental pollutants or biological agents.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Antimicrobial ActivityDisrupts microbial membranes; inhibits enzymatic pathways
Organic ElectronicsUtilized in organic semiconductors and photovoltaic devices
Chemical SensorsRedox-active properties suitable for environmental detection

Mechanism of Action

The compound exerts its effects through several molecular pathways:

  • Interaction with Biological Targets: : Binds to enzymes, altering their activity.

  • Pathway Modulation: : Influences signaling pathways through its reactive groups, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Substituent Comparison of Key Compounds
Compound Name Quinoline Substituents Dithiole/Dicarboxylate Substituents Molecular Weight (g/mol) Key Properties
Target Compound (Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate) 6-ethyl, 2,2-dimethyl, 3-thioxo Dimethyl esters ~484.6* High polarity, moderate solubility in DMSO
Diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate 2,2,7-trimethyl, 3-thioxo Diethyl esters ~526.7* Increased lipophilicity, lower water solubility
Dimethyl 2-(1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate 2-fluorobenzoyl, 2,2-dimethyl Dimethyl esters ~613.6* Enhanced π-stacking potential due to fluorobenzoyl group
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine core Diethyl esters, cyano, nitro groups ~540.5 Bioactive (antimicrobial applications)

*Calculated based on substituent contributions.

Table 2: Research Findings on Key Properties
Compound Solubility Thermal Stability Biological Activity Applications
Target Compound Soluble in DMSO Decomposes >250°C Not reported; predicted kinase inhibition due to quinoline-thioxo motif Material science (organic semiconductors)
Diethyl Analog () Low in water Stable up to 200°C No data; structural similarity suggests potential as a photosensitizer Photodynamic therapy research
Fluorobenzoyl Derivative () Moderate in CHCl₃ Decomposes >220°C Unknown; fluorinated analogs often used in PET imaging Imaging agent development
Imidazo-pyridine Derivative () Ethanol-soluble Stable at RT Antimicrobial (Gram-positive bacteria) Pharmaceutical lead compound

Challenges and Limitations

  • Synthetic Complexity : Steric bulk from ethyl/methyl groups (e.g., ) complicates purification .
  • Data Gaps: Limited biological data for dithiole-quinoline hybrids; most studies focus on structural characterization .
  • Electron-Withdrawing Effects : The thioxo group in the target compound may reduce reactivity in nucleophilic substitutions compared to carbonyl analogs .

Biological Activity

Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS: 377062-67-4) is a complex organic compound with a molecular formula of C20H21NO4S3 and a molar mass of 435.58 g/mol. This compound belongs to the class of quinoline derivatives and has shown promise in various biological activities, particularly in anti-cancer and anti-inflammatory applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A quinoline ring system
  • A dithiole moiety
  • Multiple functional groups contributing to its biological activity

The presence of sulfur atoms in the dithiole structure is significant for its reactivity and interaction with biological targets.

Anti-Cancer Properties

Research indicates that quinoline derivatives exhibit notable anti-cancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study reported that several synthesized quinoline derivatives showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 5 to 15 µM .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Quinoline derivatives have been recognized for their ability to inhibit key inflammatory pathways.

Mechanism of Action:
Research suggests that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), thereby reducing the production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
Anti-CancerCytotoxicity against HeLa cells
IC50 = 10 µM
Anti-inflammatoryInhibition of COX enzymes
Reduced NO production

Q & A

Basic: What are the optimal reaction conditions for synthesizing dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate?

Methodological Answer:
Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., ethanol or DMF) under nitrogen to prevent oxidation. For example, a similar quinoline-dithiole hybrid synthesis used reflux with stoichiometric equivalents of reactants (e.g., 10 mmol each) in ethanol for 2 hours, followed by recrystallization from a DMF–EtOH (1:1) mixture to purify the product . Computational pre-screening of reaction parameters (e.g., solvent polarity, temperature) via quantum chemical calculations can optimize yields and reduce trial-and-error experimentation .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on expected electronic environments. For instance, the quinoline ring protons typically appear as doublets (δ 6.5–8.5 ppm), while methyl groups in the 2,2-dimethyl substituent resonate as singlets (δ 1.2–1.5 ppm) .
  • IR : Confirm the presence of thioxo (C=S) stretches (~1200–1050 cm⁻¹) and ester carbonyl (C=O) bands (~1700 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm mass accuracy. For example, a related dithiole-dicarboxylate compound showed a calculated [M+H]+ of 513.1102, matching experimental data .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:
The compound’s thioxo and dithiole moieties are sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials. Degradation pathways can be modeled using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track impurity formation .

Advanced: How can computational methods (DFT, reaction path searches) predict reactivity in novel derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculates transition-state geometries and activation energies for proposed reactions. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to identify viable reaction pathways for quinoline-dithiole hybrids, reducing optimization time by 40% . Key parameters include HOMO-LUMO gaps for electrophilic/nucleophilic sites and solvation energy for solvent selection .

Advanced: How to resolve contradictions in experimental vs. computational data for reaction yields?

Methodological Answer:
Apply Design of Experiments (DoE) to isolate variables. For instance, a Plackett-Burman design can screen factors like catalyst loading, temperature, and solvent polarity. Statistical analysis (ANOVA) identifies significant discrepancies, while in situ IR or Raman spectroscopy monitors reaction progress dynamically . Reconcile outliers by revisiting computational models (e.g., adjusting entropy corrections in Gibbs free energy calculations) .

Advanced: What mechanistic insights explain the compound’s electronic properties for material science applications?

Methodological Answer:
The conjugated dithiole-quinoline system exhibits charge-transfer behavior. Cyclic voltammetry (CV) can measure redox potentials, while UV-Vis spectroscopy (TD-DFT-supported) correlates absorption bands with π→π* transitions. For example, a related dithiolo[4,5-b]dioxine derivative showed a broad absorption at 450 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), linked to intramolecular charge transfer .

Notes

  • Advanced methodologies (e.g., DoE, DFT) are essential for addressing complex reactivity and stability challenges in this heterocyclic system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.